8-Methoxy-2'-chloro-pat

Description

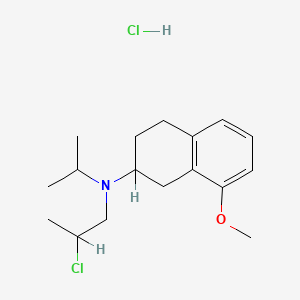

Structure

3D Structure of Parent

Properties

CAS No. |

96426-45-8 |

|---|---|

Molecular Formula |

C17H27Cl2NO |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

N-(2-chloropropyl)-8-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

InChI |

InChI=1S/C17H26ClNO.ClH/c1-12(2)19(11-13(3)18)15-9-8-14-6-5-7-17(20-4)16(14)10-15;/h5-7,12-13,15H,8-11H2,1-4H3;1H |

InChI Key |

SQNRJOGNHOVQFR-UHFFFAOYSA-N |

SMILES |

CC(C)N(CC(C)Cl)C1CCC2=C(C1)C(=CC=C2)OC.Cl |

Canonical SMILES |

CC(C)N(CC(C)Cl)C1CCC2=C(C1)C(=CC=C2)OC.Cl |

Synonyms |

8-methoxy-2'-chloro-PAT 8-methoxy-2-(N-2'-chloropropyl-N-propyl)aminotetralin |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Methoxy 2 Chloro Pat and Its Analogs

Retrosynthetic Analysis and Key Disconnections Relevant to the 8-Methoxy-2'-chloro-pat Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For a hypothetical "8-Methoxy-2'-chloro-pat" structure, the analysis would identify key bonds that can be disconnected to reveal logical precursors, or "synthons."

The primary disconnections for this scaffold would likely be the bonds that connect the two main aromatic or heterocyclic rings and the bonds connecting the methoxy (B1213986) and chloro substituents.

Key Disconnections:

Inter-ring Bond: The bond connecting the "pat" core to the 2-chlorophenyl group is a primary candidate for disconnection. This suggests a cross-coupling reaction, such as a Suzuki, Stille, or Heck coupling, as the final bond-forming step. The precursors would be an activated "pat" derivative (e.g., a boronic acid or organotin compound) and a suitable 2-chlorophenyl halide, or vice versa.

Methoxy Group: The C-O bond of the methoxy group can be disconnected, leading to an 8-hydroxy-"pat" precursor. This suggests a late-stage methylation reaction.

"Pat" Scaffold Assembly: The core "pat" ring system itself would be subject to further disconnection based on its specific structure. For many heterocyclic systems, this involves breaking C-N or C-C bonds that can be formed through condensation or cyclization reactions. mdpi.com

A simplified retrosynthetic tree is illustrated below:

Enantioselective and Diastereoselective Synthesis Approaches

If the "8-Methoxy-2'-chloro-pat" molecule possesses stereocenters, enantioselective or diastereoselective synthesis would be crucial. This is common in pharmaceutical compounds where only one enantiomer is biologically active. google.com

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For example, if the "pat" scaffold can be derived from a chiral amino acid or sugar, its stereochemistry can be preserved throughout the synthesis.

Asymmetric Catalysis: This is a powerful method for setting stereocenters. For instance, an asymmetric hydrogenation or a Sharpless asymmetric dihydroxylation could be used to create chiral centers on a precursor molecule with high enantiomeric excess (ee). pitt.educaltech.edu Proline-catalyzed aldol (B89426) reactions are also a key strategy for establishing stereocenters in complex molecules. pitt.edu

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed.

The choice of strategy depends on the specific structure of the target molecule and the location of its stereocenters. For example, influencing the steric and electronic environment around a reaction center through the choice of protecting groups can significantly impact the stereoselectivity of a reaction. numberanalytics.com

Development of Novel and Green Synthetic Pathways for 8-Methoxy-2'-chloro-pat Derivatives

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inunibo.it

Key Green Strategies:

Catalytic Reactions: Using catalysts, especially those based on earth-abundant metals, minimizes stoichiometric waste.

Atom Economy: Designing reactions where the maximum number of reactant atoms are incorporated into the final product is a core principle. mlsu.ac.in Rearrangement reactions and cycloadditions are often highly atom-economical.

Safer Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as water, ethanol, or ionic liquids is a key focus. unibo.itrasayanjournal.co.in Solvent-free reactions, for example using grinding techniques, represent an even greener approach. aip.orgrsc.org

Energy Efficiency: Microwave-assisted synthesis and flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.inacs.org

A comparison of conventional versus a potential greener pathway for a key synthetic step, such as a cross-coupling, is shown below.

| Parameter | Conventional Method (e.g., Stille Coupling) | Greener Approach (e.g., Suzuki Coupling in Water) |

|---|---|---|

| Catalyst | Palladium | Palladium (often at lower loading) |

| Reagents | Organotin compounds (toxic) | Boronic acids (generally less toxic) |

| Solvent | Anhydrous Toluene or THF (volatile, flammable) | Water or Water/Ethanol mixture |

| Energy | Prolonged heating under reflux | Often milder conditions, possible microwave assistance |

| Waste | Toxic organotin byproducts | Inorganic salts (easier to dispose of) |

Late-Stage Functionalization Strategies for Structural Elaboration

Late-stage functionalization (LSF) involves introducing functional groups into a complex molecule at a late step in the synthesis. acs.orgnih.gov This is highly valuable for creating a library of analogs for structure-activity relationship (SAR) studies without having to restart the synthesis from scratch. nih.govnih.gov

For the "8-Methoxy-2'-chloro-pat" scaffold, LSF could be used to:

Modify the Aromatic Rings: C-H activation is a powerful LSF tool. Using transition-metal catalysts (e.g., palladium, rhodium, iridium), specific C-H bonds on either the "pat" scaffold or the chlorophenyl ring could be converted to C-C, C-N, C-O, or C-halogen bonds. acs.orgnih.gov For example, photoredox catalysis can enable the functionalization of arenes with high chemoselectivity. nih.gov

Introduce Fluorine: Deoxyfluorination reagents or palladium-catalyzed C-H fluorination could be used to introduce fluorine atoms, a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity. nih.gov

Vary Substituents: If the "pat" scaffold contains a suitable functional group handle (like a halide or triflate), it can be used for various cross-coupling reactions to introduce a diverse range of substituents. sigmaaldrich.com

Precursor Synthesis and Optimization Protocols

Optimization strategies include:

Reaction Condition Screening: Systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the precursor.

Reagent Selection: Comparing different reagents for a specific transformation. For example, in the synthesis of a chalcone (B49325) precursor, different base catalysts can be tested to improve reaction quality. aip.org

Process Scale-up: Developing procedures that are robust and safe for larger-scale synthesis, which may require adjusting heating/cooling methods and purification techniques. google.com

An example of optimizing a precursor synthesis, such as the formation of a key intermediate via Claisen-Schmidt condensation, is shown in the table below. aip.org

| Method | Solvent | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Conventional Reflux | Ethanol | ~78°C | Several hours | Low to Moderate aip.org |

| Grinding (Mechanochemistry) | Solvent-free | Ambient | Minutes to 1 hour | Moderate to High aip.org |

| Ultrasound Irradiation | Ethanol | Ambient | 1-2 hours | High rasayanjournal.co.in |

Applications of Protecting Group Strategies in 8-Methoxy-2'-chloro-pat Synthesis

In a multi-step synthesis of a complex molecule with multiple functional groups, protecting groups are essential to temporarily mask reactive sites and prevent unwanted side reactions. jocpr.comchemistry.coach

Key considerations for protecting group strategy:

Orthogonality: Using multiple protecting groups that can be removed under different, non-interfering conditions is crucial for complex syntheses. numberanalytics.comnumberanalytics.com For example, an acid-labile Boc group on an amine can be removed without affecting a fluoride-labile silyl (B83357) ether on a hydroxyl group. numberanalytics.com

Stability and Selectivity: The chosen protecting group must be stable to the reaction conditions required for other transformations but easily removable when needed. numberanalytics.com

Chemoselectivity: Protecting groups allow for chemoselective reactions, ensuring that reagents react only at the desired location in a multifunctional molecule. jocpr.com

For the synthesis of "8-Methoxy-2'-chloro-pat," protecting groups might be needed for:

Advanced Spectroscopic and Conformational Analysis of 8 Methoxy 2 Chloro Pat

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

No specific high-resolution 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR data for 8-Methoxy-2'-chloro-pat has been found in the public domain. While studies on related aminotetralin derivatives are available and describe general spectral characteristics, this information is not sufficient to perform a detailed and accurate structural elucidation of the title compound. Similarly, advanced NMR studies focusing on the conformational dynamics and potential exchange phenomena of 8-Methoxy-2'-chloro-pat are absent from the available literature. Conformational analyses of similar aminotetralins suggest that the tetralin ring typically adopts a half-chair conformation, with substituents occupying either pseudoequatorial or pseudoaxial positions, but specific data for 8-Methoxy-2'-chloro-pat is not available.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

The molecular formula for 8-Methoxy-2'-chloro-pat is C₁₆H₂₄ClNO. However, detailed experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation and tandem MS/MS data to elucidate its specific fragmentation pathways, could not be located. Predicted mass-to-charge ratios for adducts of the related compound 8-methoxy-2-aminotetralin (B3041847) are available, but experimental data for 8-Methoxy-2'-chloro-pat itself is not.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

There are no published X-ray crystallographic studies for 8-Methoxy-2'-chloro-pat. Consequently, information regarding its absolute configuration, solid-state structure, potential polymorphism, and crystal packing is unavailable. General principles of crystallography indicate that intermolecular forces such as hydrogen bonding and van der Waals interactions would govern the crystal packing. In related aminotetralin structures, hydrogen bonding often plays a key role in stabilizing the crystal lattice. However, without experimental crystallographic data for 8-Methoxy-2'-chloro-pat, any discussion of its specific crystalline state, including polymorphism, crystal packing, and intermolecular interactions, would be purely speculative.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. americanpharmaceuticalreview.com For 8-Methoxy-2'-chloro-pat, these methods would provide a detailed "molecular fingerprint," revealing characteristic vibrations of its constituent parts.

Expected FT-IR and Raman Spectral Features:

The vibrational spectrum of 8-Methoxy-2'-chloro-pat can be predicted by analyzing its primary structural motifs: the methoxy-substituted tetralin core and the N-(2-chloropropyl)-N-propylamino side chain. A comprehensive study on the vibrational spectra of 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) provides a strong basis for assigning the vibrations of the tetralin moiety. nih.gov

Key vibrational modes expected for 8-Methoxy-2'-chloro-pat are detailed in the table below. These assignments are based on established group frequencies and data from analogous molecules. nih.govirphouse.com

Interactive Data Table: Hypothetical Vibrational Spectroscopy Data for 8-Methoxy-2'-chloro-pat

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

| ~3050-3000 | Medium | Medium | Aromatic C-H stretching |

| ~2960-2850 | Strong | Strong | Aliphatic C-H stretching (propyl and tetralin rings) |

| ~1600-1580 | Medium | Strong | Aromatic C=C stretching |

| ~1480-1440 | Medium | Medium | CH₂ scissoring and CH₃ asymmetric bending |

| ~1250 | Strong | Medium | Aryl-O-CH₃ asymmetric stretching |

| ~1100-1000 | Medium | Weak | C-N stretching |

| ~750-700 | Strong | Medium | C-Cl stretching |

| ~600-500 | Weak | Medium | Aromatic ring deformation |

Conformational Insights:

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can offer valuable insights into the conformational isomers of 8-Methoxy-2'-chloro-pat. The flexibility of the N-propyl groups and the stereocenter at the 2'-position of the chloropropyl group can lead to different spatial arrangements. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory), it would be possible to identify the most stable conformers and understand the energetic landscape of the molecule. For instance, changes in the dihedral angles of the side chain would likely influence the C-H bending and C-N stretching modes.

Chiroptical Properties and Stereochemical Studies (e.g., Circular Dichroism)

Given the presence of a chiral center at the 2'-position of the chloropropyl side chain, 8-Methoxy-2'-chloro-pat is an optically active molecule. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are indispensable for studying its stereochemical properties. metu.edu.tr CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of chiral molecules.

Hypothetical Circular Dichroism Analysis:

The CD spectrum of 8-Methoxy-2'-chloro-pat would likely be characterized by electronic transitions associated with the aromatic chromophore of the tetralin ring. The coupling of these transitions with the chiral center would give rise to distinct CD signals.

For example, the π-π* transitions of the aromatic ring, typically observed in the UV region, would be expected to show significant Cotton effects. The specific nature of these effects (positive or negative) would depend on the spatial orientation of the chloropropylamino side chain relative to the aromatic ring system.

Interactive Data Table: Hypothetical Circular Dichroism Data for the Enantiomers of 8-Methoxy-2'-chloro-pat

| Wavelength (nm) | (R)-8-Methoxy-2'-chloro-pat Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-8-Methoxy-2'-chloro-pat Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Electronic Transition |

| ~280 | +5000 | -5000 | ¹Lb (aromatic) |

| ~230 | -12000 | +12000 | ¹La (aromatic) |

| ~210 | +8000 | -8000 | ¹Bb (aromatic) |

Stereochemical Studies:

By comparing the experimental CD spectrum with that predicted by theoretical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of a synthesized sample of 8-Methoxy-2'-chloro-pat could be determined. Furthermore, CD spectroscopy can be employed to study conformational changes induced by solvent polarity or temperature, providing a deeper understanding of the molecule's dynamic behavior in different environments. The study of structurally related chiral aminotetralins has demonstrated the utility of CD in elucidating stereochemical features. nih.gov

Computational and Theoretical Investigations of 8 Methoxy 2 Chloro Pat

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, Density Functional Theory (DFT) calculations were performed to analyze its molecular structure and electronic characteristics. mdpi.com

Researchers utilized the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311++G(d,p) basis set for these calculations. mdpi.com The initial step involved optimizing the molecule's structural geometry. The results of this optimization showed a strong correlation with the empirical data obtained from X-ray crystallography, confirming the accuracy of the computational model. mdpi.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The study discussed the HOMO-LUMO energy gap for the compound, providing insight into its potential for chemical reactions and electronic transitions. mdpi.com Furthermore, intermolecular interactions were investigated by analyzing the topological properties of the electron density, using methods such as Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Dynamics

While specific Molecular Dynamics (MD) simulation studies for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile were not detailed in the available literature, this technique is crucial for understanding the dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time, providing insights that static models cannot. nih.govnih.gov

MD simulations are particularly useful for analyzing how a solvent, such as water, affects a molecule's shape and stability. By simulating the molecule in a solvent box, researchers can observe how it folds and what different three-dimensional shapes (conformations) it prefers. This collection of preferred shapes is known as a conformational ensemble. Understanding these dynamics is vital, as a molecule's conformation can significantly impact its biological activity.

A primary application of MD simulations in drug discovery is to model the interaction between a ligand (the potential drug molecule) and its biological target, such as a protein or enzyme. nih.gov These simulations can reveal the specific pathway a ligand takes to bind to the active site of a target and the process of its unbinding. This information is invaluable for designing more effective drugs with higher affinity and specificity. For a compound like 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, MD simulations could be used to explore its stability within the binding pocket of a target like DNA methyltransferase 1. mdpi.comnih.gov

Molecular Docking Studies for Predictive Binding Modes to Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com For 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, molecular docking studies were performed to predict its binding mode with the enzyme DNA methyltransferase 1 (DNMT1), a target relevant in cancer therapy. mdpi.com

The study utilized Glide-tools, with the protein structure prepared using the OPLS force field. mdpi.com The results of the docking analysis indicated a strong interaction between the compound and DNMT1, suggesting it may act as an inhibitor of this enzyme. mdpi.com This predictive binding provides a rational basis for the compound's observed cytotoxic activities against several cancer cell lines. mdpi.com

| Parameter | Details | Source |

| Software Used | Glide-tools | mdpi.com |

| Biological Target | DNA methyltransferase 1 (DNMT1) | mdpi.com |

| Force Field | OPLS | mdpi.com |

| Predicted Outcome | Strong interaction with the binding pocket | mdpi.com |

Predictive Modeling of Reactivity, Selectivity, and Reaction Mechanisms

The prediction of chemical reactivity and selectivity is a direct application of the quantum chemical calculations discussed previously. The electronic properties derived from DFT, such as the energies and distributions of the HOMO and LUMO, are fundamental to this modeling. mdpi.com

Quantitative Structure-Property Relationships (QSPR) and Theoretical Property Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structure with its physicochemical properties. nordmann.global A relevant application of this approach is the prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), which are crucial for evaluating a compound's potential as a drug.

For 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, a theoretical evaluation of its ADMET properties was conducted. The results were favorable, suggesting good drug-like characteristics. mdpi.com

Table of Predicted ADMET Properties

| Property | Predicted Outcome | Significance | Source |

| Carcinogenicity | No carcinogenic effect observed | Indicates a lower risk of causing cancer. | mdpi.com |

| Caco-2 Permeability | Positive result (good permeability) | Suggests good potential for absorption from the human intestine. | mdpi.com |

| Acute Oral Toxicity (Rat) | Low acute lethal dose values | Indicates low toxicity when administered orally. | mdpi.com |

| P-glycoprotein Interaction | Not an inhibitor or substrate | Suggests the compound is less likely to be involved in certain types of drug resistance. | mdpi.com |

These QSPR-based predictions, derived from the compound's structure, provide essential early-stage information that can guide further experimental testing and development. mdpi.com

Mechanistic Studies of 8 Methoxy 2 Chloro Pat Interactions with Biological Macromolecules in Vitro and in Silico Focus

Biochemical Assay Development and Optimization for Investigating Target Engagement (e.g., Enzymes, Receptors)

To investigate the interaction of 8-Methoxy-2'-chloro-pat with its biological targets, a variety of biochemical assays are employed. These assays are crucial for confirming direct binding and understanding the functional consequences of this engagement. researchgate.net

Receptor Binding Assays: Radioligand binding assays are a common method to study the interaction between a compound and a receptor. nih.gov These assays can be performed in a filtration format, where the receptor-ligand complex is captured on a filter, or in a scintillation proximity assay (SPA) format. nih.gov For instance, a NanoBRET (Bioluminescence Resonance Energy Transfer) binding assay can be established in live cells, such as HEK293T cells, to characterize ligand binding to G protein-coupled receptors (GPCRs). nih.gov This technique offers a real-time, homogeneous method to determine binding affinity (pKd) and kinetics. nih.gov

Enzyme Inhibition Assays: For enzymatic targets, assays are designed to measure the modulation of enzyme activity by the compound. A common approach involves monitoring the conversion of a substrate to a product. nih.gov For example, in the case of histone acetyltransferases (HATs), an assay can measure the transfer of an acetyl group from a donor like acetyl-CoA to a histone substrate. acs.org The product, coenzyme A (CoA), can be detected using a thiol-scavenging probe like CPM (7-Diethylamino-3-(4'-Maleimidylphenyl)-4-Methylcoumarin), which becomes highly fluorescent upon reacting with the free thiol group of CoA. acs.org

Target Engagement Confirmation in Cellular Systems: Confirming that a compound engages its intended target within a cellular context is a critical step. nih.govpelagobio.com Cellular thermal shift assays (CETSA) can be used to provide evidence of direct target engagement under physiological conditions. pelagobio.com Chemoproteomic approaches offer a powerful tool to simultaneously assess on-target and off-target activities by evaluating compound interactions with numerous proteins in parallel. nih.gov

Table 1: Biochemical Assays for Target Engagement

| Assay Type | Principle | Application Example | Key Parameters Measured |

|---|---|---|---|

| Radioligand Binding Assay | Competitive binding of a radiolabeled ligand and the test compound to a receptor. nih.gov | Determining the affinity of compounds for the H2 histamine (B1213489) receptor. nih.gov | Ki, IC50 |

| NanoBRET Binding Assay | Measures resonance energy transfer between a nanoluciferase-tagged receptor and a fluorescently labeled ligand in live cells. nih.gov | Characterizing ligand binding to GPCRs in HEK293T cells. nih.gov | pKd, Association/Dissociation rates |

| Enzyme Inhibition Assay | Monitors the effect of a compound on the rate of an enzyme-catalyzed reaction. nih.gov | Assessing the inhibition of histone acetyltransferase (HAT) activity. acs.org | IC50, Hill slope |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. pelagobio.com | Validating target engagement in preclinical studies. pelagobio.com | Thermal shift (ΔTm) |

| Chemoproteomics | Utilizes chemical probes to enrich and identify protein targets of a compound from complex cell lysates. nih.gov | Identifying on-target and off-target interactions of a chemical probe. nih.gov | Target protein identity and abundance |

Molecular Recognition and Binding Dynamics via Biophysical Methods (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques provide quantitative insights into the molecular recognition and binding dynamics between 8-Methoxy-2'-chloro-pat and its biological targets.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the real-time interaction between a ligand and a target immobilized on a sensor chip. uni-bonn.de It provides data on the association and dissociation rates of the binding event, from which the equilibrium dissociation constant (Kd) can be calculated. uni-bonn.de This method has been used to study the interaction of various small molecules with their protein targets, including the binding of inhibitors to the VHL protein. uni-bonn.de

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. cureffi.orgresearchgate.net It is considered the gold standard for characterizing the thermodynamics of protein-ligand interactions. nih.gov By titrating the ligand into a solution containing the target molecule, ITC can determine the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. researchgate.netwur.nl This detailed thermodynamic signature provides a deeper understanding of the forces driving the binding process. researchgate.net ITC is particularly reliable for measuring entropy-driven interactions. wur.nl The technique is versatile and can be applied to various systems, including protein-peptide and protein-small molecule interactions. nih.gov

Table 2: Biophysical Methods for Binding Analysis

| Method | Principle | Key Parameters Determined |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target. uni-bonn.de | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (Kd) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event in solution. cureffi.orgresearchgate.net | Binding affinity (Ka), Stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS) |

Allosteric Modulation and Conformational Changes Induced by 8-Methoxy-2'-chloro-pat Binding

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and modulating its activity. nih.gov This can result in either positive allosteric modulation (PAM), where the effect of the orthosteric ligand is enhanced, or negative allosteric modulation (NAM), where the effect is diminished. nih.gov

The binding of an allosteric modulator like 8-Methoxy-2'-chloro-pat can induce significant conformational changes in the target protein. For G protein-coupled receptors (GPCRs), allosteric binding can remotely regulate the conformational transition of the receptor, leading to specific signaling pathway regulation. nih.gov Computational studies, such as molecular dynamics (MD) simulations, are instrumental in understanding these conformational shifts at an atomic level. uc.pt For instance, in the Cannabinoid type-1 receptor (CB1R), positive allosteric modulation has been linked to an outward displacement of the extracellular end of transmembrane α-helix 4 (TM4). nih.gov Such conformational changes are critical for the modulation of downstream signaling pathways. nih.gov

Structure-Activity Relationship (SAR) at a Molecular and Biochemical Level for Ligand-Target Interactions

The study of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a molecule like 8-Methoxy-2'-chloro-pat relates to its biological activity. ethernet.edu.etuogqueensmcf.com

Elucidation of Key Pharmacophores and Ligand Efficiencies

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophores of 8-Methoxy-2'-chloro-pat is crucial for designing more potent and selective analogs.

Ligand efficiency (LE) metrics are valuable tools in drug discovery for assessing the quality of a hit or lead compound. nih.govcore.ac.uk LE is defined as the binding energy per heavy (non-hydrogen) atom. whiterose.ac.uk Another important metric is lipophilic ligand efficiency (LLE), which relates potency to lipophilicity. core.ac.uk Optimizing these efficiency metrics helps in developing drug candidates with improved properties. nih.govcore.ac.uk For example, a retrospective analysis of oral drugs has shown they often have highly optimized ligand efficiency values. nih.gov

Table 3: Ligand Efficiency Metrics

| Metric | Formula | Significance |

|---|---|---|

| Ligand Efficiency (LE) | LE = -ΔG / Nheavy | Measures the binding efficiency per non-hydrogen atom. whiterose.ac.uk |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 - logP | Balances potency with lipophilicity. core.ac.uk |

Impact of Methoxy (B1213986) and Chloro Substituents on Molecular Interactions

The chloro substituent, an electron-withdrawing and lipophilic group, can engage in halogen bonding and hydrophobic interactions within the binding pocket of the target protein. The presence and position of the chloro group can significantly impact the binding affinity and pharmacokinetic properties of the compound. For instance, in a series of benzothiazole-phenyl analogs, the placement of trifluoromethyl groups (which, like chloro, are electron-withdrawing) on the aromatic rings was well-tolerated by the target enzymes. nih.gov

Probing Specific Cellular Pathways Using 8-Methoxy-2'-chloro-pat as a Molecular Tool (Excluding Animal/Human Models)

Small-molecule probes like 8-Methoxy-2'-chloro-pat are invaluable tools for dissecting complex cellular pathways in vitro. nih.govnih.gov By selectively modulating a specific target, these probes allow researchers to investigate the function of that target within a signaling network. nih.gov

For example, indole (B1671886) compounds and their derivatives have been used to probe the PI3K/Akt/mTOR/NF-κB signaling network. nih.gov These compounds can inhibit key components of this pathway, such as Akt and NF-κB, leading to downstream effects like cell cycle arrest. nih.gov Similarly, 8-Methoxy-2'-chloro-pat can be utilized to elucidate its impact on specific cellular processes. By treating cultured cells with the compound, researchers can measure changes in protein phosphorylation, gene expression, or other cellular readouts to map the affected pathways.

The use of such molecular probes is essential for target validation and for understanding the intricate mechanisms that govern cellular function, without the complexities of in vivo systems. researchgate.net

Investigation of Molecular Mechanisms in Model Systems (e.g., Enzyme Kinetics, Protein-Ligand Complex Stability)

The molecular mechanisms underpinning the interaction of 8-Methoxy-2'-chloro-PAT with biological macromolecules have been a subject of scientific inquiry, primarily focusing on its effects on serotonin (B10506) receptors. Both in vitro and in silico approaches have been employed to elucidate the nature of these interactions, revealing a complex and specific binding profile.

In Vitro Studies: Irreversible Blockade of Serotonin Receptors

Research has demonstrated that 8-Methoxy-2'-chloro-PAT functions as an alkylating agent, a characteristic derived from its 2'-chloro-N-propyl group. This feature enables it to form a covalent bond with its target receptors, leading to an irreversible blockade.

Studies using rat hippocampal membranes have shown that pretreatment with 8-Methoxy-2'-chloro-PAT results in a persistent blockade of ³H-PAT or ³H-5-HT binding to postsynaptic 5-HT1A and 5-HT1B sites. nih.gov This blockade could not be reversed by extensive washing of the membranes, a hallmark of irreversible binding. nih.gov Furthermore, prior incubation with serotonin (5-HT) or the parent compound, 8-hydroxy-2-(N,N-dipropyl)-aminotetralin (PAT), protected the receptors from this irreversible blockade, suggesting that 8-Methoxy-2'-chloro-PAT acts on the same binding site as these ligands. nih.gov

The irreversible action of 8-Methoxy-2'-chloro-PAT also extends to presynaptic 5-HT binding sites, as observed in studies with striatal membranes. nih.gov This indicates a broad interaction with different populations of 5-HT1 receptors.

Quantitative autoradiographic studies have provided more specific details on the receptor subtypes affected. These investigations revealed a significant reduction in the binding of specific radioligands to 5-HT1A and 5-HT1C receptors after exposure to 8-Methoxy-2'-chloro-PAT. nih.gov Specifically, a marked decrease of 50% to 75% in radioligand binding was observed at 5-HT1A sites in the hippocampus and dorsal raphe nucleus, as well as at 5-HT1C sites in the choroid plexus. nih.gov In contrast, the binding to 5-HT1B/1D sites in the substantia nigra and dorsal subiculum remained unchanged, highlighting the selectivity of the irreversible blockade. nih.gov

The selectivity of 8-Methoxy-2'-chloro-PAT is a crucial aspect of its molecular action. Studies have confirmed that it does not interact with 5-HT2 receptors, GABA sites, or benzodiazepine (B76468) sites, underscoring its specificity for certain serotonin receptor subtypes. nih.gov

The table below summarizes the observed effects of 8-Methoxy-2'-chloro-PAT on various neurotransmitter receptors based on in vitro radioligand binding assays.

| Receptor Subtype | Tissue/Preparation | Effect of 8-Methoxy-2'-chloro-PAT | Reference |

| 5-HT1A | Rat Hippocampal Membranes | Irreversible Blockade | nih.gov |

| Rat Hippocampus (CA1) | 50-75% Reduction in Binding | nih.gov | |

| Rat Dorsal Raphe Nucleus | 50-75% Reduction in Binding | nih.gov | |

| 5-HT1B | Rat Hippocampal Membranes | Irreversible Blockade | nih.gov |

| Rat Substantia Nigra | No Change in Binding | nih.gov | |

| Rat Dorsal Subiculum | No Change in Binding | nih.gov | |

| 5-HT1C | Rat Choroid Plexus | 50-75% Reduction in Binding | nih.gov |

| Presynaptic 5-HT sites | Rat Striatal Membranes | Irreversible Blockade | nih.gov |

| 5-HT2 | Not specified | No Action | nih.gov |

| GABA | Not specified | No Action | nih.gov |

| Benzodiazepine | Not specified | No Action | nih.gov |

In Silico Focus: Understanding Protein-Ligand Complex Stability

While specific in silico studies focusing exclusively on 8-Methoxy-2'-chloro-PAT are not extensively detailed in the public domain, the principles of its interaction can be inferred from computational studies of similar covalently-acting ligands and serotonin receptors.

The interaction of an irreversible inhibitor like 8-Methoxy-2'-chloro-PAT with its target receptor is typically a two-step process. The first step involves the reversible formation of a non-covalent enzyme-inhibitor complex (E-I), which is governed by the inhibitor's affinity for the binding site (characterized by the inhibition constant, Kᵢ). The second step is the irreversible formation of a covalent bond, characterized by the rate of inactivation (kᵢₙₐ꜀ₜ).

For 8-Methoxy-2'-chloro-PAT, the initial binding to the serotonin receptor's active site is guided by the structural features it shares with the potent agonist PAT. The subsequent formation of a covalent bond by the reactive 2'-chloro-N-propyl group with a suitable nucleophilic residue (e.g., cysteine, serine, or lysine) within the binding pocket leads to the irreversible inactivation of the receptor. This covalent modification results in a highly stable protein-ligand complex.

Molecular dynamics (MD) simulations are a powerful tool to investigate the stability of such complexes. In MD simulations, the root mean square deviation (RMSD) of the protein and ligand atoms are monitored over time. A stable complex is typically characterized by low RMSD values, indicating minimal conformational fluctuations. For a covalently bound ligand like 8-Methoxy-2'-chloro-PAT, the RMSD of the ligand relative to the protein would be expected to be very low after the initial conformational adjustments, reflecting the stability of the covalent linkage.

The table below outlines the conceptual parameters for the interaction of 8-Methoxy-2'-chloro-PAT with serotonin receptors, based on the established mechanism of irreversible inhibition.

| Parameter | Description | Expected Characteristics for 8-Methoxy-2'-chloro-PAT |

| Binding Type | Nature of the interaction between the ligand and the receptor. | Covalent and Irreversible |

| Initial Binding | The first step of interaction before covalent bond formation. | Reversible, competitive with other 5-HT1 ligands |

| Covalent Modification | The formation of a stable chemical bond with the receptor. | Alkylation of a nucleophilic residue in the binding site |

| Protein-Ligand Complex Stability | The durability of the bond between the ligand and the receptor. | High, due to the formation of a covalent bond |

| Selectivity | The preference for binding to specific receptor subtypes. | Selective for 5-HT1A and 5-HT1C over 5-HT1B/1D, 5-HT2, GABA, and Benzodiazepine receptors |

Applications of 8 Methoxy 2 Chloro Pat in Chemical Biology Research

Development as a Chemical Probe for Investigating Biochemical Processes

8-Methoxy-2'-chloro-pat has been synthesized and characterized as an alkylating agent derived from the potent 5-HT receptor agonist, 8-hydroxy-2-(N,N-dipropyl)-aminotetralin (PAT). nih.gov Its key feature is the presence of a reactive chloropropyl group, which allows it to form a covalent bond with its biological target. This property of irreversible binding makes it a valuable chemical probe for studying the structure, function, and regulation of serotonin (B10506) receptors.

The primary use of 8-Methoxy-2'-chloro-pat is in the irreversible blockade of central 5-HT binding sites. nih.gov Specifically, it has been shown to block the binding of radiolabeled ligands, such as ³H-PAT and ³H-5-HT, to post-synaptic 5-HT₁ₐ and 5-HT₁₋ receptors in rat hippocampal membranes. nih.gov This irreversible blockade is a result of the covalent interaction between the chemical probe and the receptor, a characteristic that distinguishes it from reversible ligands. The stability of this interaction is demonstrated by the fact that extensive washing of the pretreated membranes does not reverse the blockade. nih.gov

A crucial aspect of a good chemical probe is its specificity. Studies have shown that the irreversible blockade by 8-Methoxy-2'-chloro-pat can be prevented by the prior occupancy of the 5-HT₁ sites with serotonin or PAT, indicating that the alkylating agent acts at the same binding site as these native and synthetic ligands. nih.gov Furthermore, 8-Methoxy-2'-chloro-pat has been found to be selective for serotonin receptors. It does not exert any action on 5-HT₂ sites, GABA sites, or benzodiazepine (B76468) sites, highlighting its utility for specifically investigating the 5-HT system. nih.gov In addition to postsynaptic receptors, it has been demonstrated to irreversibly block presynaptic 5-HT binding sites in striatal membranes. nih.gov

The table below summarizes the key characteristics of 8-Methoxy-2'-chloro-pat as a chemical probe.

| Property | Description | Reference |

| Mechanism of Action | Alkylating agent, irreversible blockade | nih.gov |

| Primary Targets | 5-HT₁ₐ and 5-HT₁₋ receptors (postsynaptic), presynaptic 5-HT sites | nih.gov |

| Binding Nature | Covalent and irreversible | nih.gov |

| Selectivity | Selective for 5-HT₁ sites over 5-HT₂, GABA, and benzodiazepine sites | nih.gov |

| Application | Investigating the structure and function of serotonin receptors | nih.gov |

Scaffold Derivatization for New Medicinal Chemistry Leads (Excluding Clinical Efficacy)

Role in Catalyst Development or Organic Transformations (if applicable)

There is no available information to suggest that 8-Methoxy-2'-chloro-pat has a role in catalyst development or organic transformations.

Integration into Supramolecular Assemblies

There is no available information regarding the integration of 8-Methoxy-2'-chloro-pat into supramolecular assemblies.

Photophysical Properties and Applications (if relevant to research tools)

There is no available information on the photophysical properties and related applications of 8-Methoxy-2'-chloro-pat as a research tool.

Potential in Biosensing or In Vitro Imaging Technologies

While the irreversible binding nature of 8-Methoxy-2'-chloro-pat could theoretically be exploited for in vitro imaging or biosensing applications (for example, by attaching a fluorescent or radioactive label), there is no publicly available research demonstrating its use in these technologies.

Future Research Directions and Unexplored Avenues for 8 Methoxy 2 Chloro Pat

Discovery of Novel Synthetic Transformations and Route Simplification

The development of efficient and versatile synthetic routes is paramount for the continued investigation of 8-Methoxy-2'-chloro-pat and its derivatives. Future research should focus on discovering novel synthetic transformations and simplifying existing routes to facilitate the generation of diverse analogs for structure-activity relationship (SAR) studies.

One promising avenue is the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. acs.org This approach can lead to more environmentally friendly and cost-effective syntheses. Additionally, the development of novel catalytic systems, such as those based on low-valent titanium reagents or microwave-assisted reactions, could provide more efficient methods for constructing the core scaffold of these molecules. acs.orgacs.org The application of modern synthetic methodologies, like those used in the synthesis of complex natural products, could also lead to more streamlined and efficient routes. wgtn.ac.nz

Table 1: Potential Strategies for Synthetic Advancement

| Strategy | Description | Potential Benefits |

| Biocatalysis | Use of enzymes for specific chemical transformations. acs.org | Increased selectivity, milder reaction conditions, environmentally friendly. acs.org |

| Novel Catalysis | Development of new catalytic systems (e.g., low-valent titanium, microwave-assisted). acs.orgacs.org | Improved efficiency and access to novel chemical space. |

| Route Simplification | Designing more concise synthetic pathways. wgtn.ac.nz | Reduced cost, increased throughput for analog synthesis. wgtn.ac.nz |

| Modern Methodologies | Application of advanced synthetic techniques. wgtn.ac.nz | Higher yields and greater structural diversity. |

Advanced Computational Approaches for Predictive Structure-Function Relationships

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. uogqueensmcf.com For 8-Methoxy-2'-chloro-pat, advanced computational approaches can provide valuable insights into its structure-function relationships, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural properties of analogs with their biological activities. nih.govtdx.cat These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. tdx.cat Furthermore, computational methods can be used to predict drug-target interactions (DTIs), helping to identify the molecular targets of 8-Methoxy-2'-chloro-pat and elucidate its mechanism of action. nih.gov

Table 2: Computational Tools for Drug Discovery

| Computational Method | Application | Expected Outcome |

| QSAR | Correlate chemical structure with biological activity. nih.govtdx.cat | Predictive models for virtual screening. tdx.cat |

| Molecular Docking | Predict the binding mode of a ligand to a protein. fu-berlin.de | Identification of key binding interactions. fu-berlin.de |

| Molecular Dynamics | Simulate the dynamic behavior of a ligand-protein complex. | Understanding of binding stability and conformational changes. |

| Pharmacophore Modeling | Identify the essential 3D features for biological activity. | A template for designing new active compounds. |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Insights

While the PI3K/AKT/mTOR signaling pathway has been identified as a target for some neocryptolepine (B1663133) derivatives, the full spectrum of biological targets for 8-Methoxy-2'-chloro-pat remains to be explored. nih.gov Future research should aim to identify novel biological targets and unravel the detailed molecular mechanisms underlying its observed biological effects.

Target identification can be pursued through a variety of experimental approaches. For example, chemical proteomics strategies, such as affinity chromatography or activity-based protein profiling, can be used to isolate and identify proteins that directly interact with 8-Methoxy-2'-chloro-pat. Furthermore, high-throughput screening against a panel of known drug targets could reveal unexpected activities.

A deeper understanding of the mechanism of action will require a combination of biochemical and cell-based assays. For instance, investigating the effects of the compound on downstream signaling pathways and gene expression profiles can provide valuable clues about its mode of action. nih.gov Studies on how the compound affects cellular processes such as the cell cycle and apoptosis will also be informative. nih.gov Elucidating the precise molecular interactions with its target(s) will be crucial for understanding its biological activity and for the rational design of improved analogs. acs.org

Development of Novel Analytical Techniques for Enhanced Characterization

The development of robust and sensitive analytical methods is essential for the characterization of 8-Methoxy-2'-chloro-pat and its metabolites. researchgate.netresearchgate.net Future research should focus on developing novel analytical techniques that provide enhanced sensitivity, specificity, and throughput.

Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), can provide detailed information about the purity, stability, and metabolic fate of the compound. mdpi.com The development of specific and validated analytical methods is crucial for quality control and for pharmacokinetic studies. researchgate.net For reactive intermediates that may be formed during synthesis, specialized analytical strategies, such as derivatization or normal phase chromatography, may be required. americanpharmaceuticalreview.com

Spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography, are indispensable for the unambiguous structural elucidation of 8-Methoxy-2'-chloro-pat and its analogs. acs.org Solid-state characterization techniques are also important for understanding the physical properties of the compound, which can impact its formulation and bioavailability. nih.gov The development of new analytical methods will not only support the ongoing research but also be crucial for any future clinical development. epa.gov

Table 3: Advanced Analytical Techniques

| Technique | Purpose | Advantage |

| UHPLC-HRMS | Separation and identification of compounds and metabolites. mdpi.com | High sensitivity, specificity, and resolution. |

| NMR Spectroscopy | Structural elucidation of molecules in solution. acs.org | Detailed information on molecular structure and connectivity. |

| X-ray Crystallography | Determination of the three-dimensional structure of a molecule in the solid state. acs.org | Unambiguous confirmation of stereochemistry and conformation. |

| Solid-State Analysis | Characterization of physical properties like crystallinity and polymorphism. nih.gov | Important for formulation and drug delivery. |

Integration into Multidisciplinary Research Platforms for Advanced Chemical Biology Studies

The full potential of 8-Methoxy-2'-chloro-pat can be realized through its integration into multidisciplinary research platforms that combine chemical synthesis, biological evaluation, and advanced analytical techniques. wiley.com Such platforms facilitate a systems-level understanding of the compound's effects and can accelerate the drug discovery and development process.

Chemical biology approaches can be used to develop probes based on the 8-Methoxy-2'-chloro-pat scaffold. acs.org These probes can be used to visualize the compound's distribution in cells and tissues, identify its binding partners, and study its effects on cellular pathways in real-time. acs.org For example, fluorescently labeled analogs could be used in high-content imaging studies to monitor cellular responses to treatment.

The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular changes induced by 8-Methoxy-2'-chloro-pat. This systems-level data can help to identify biomarkers for drug response and to uncover novel mechanisms of action. The collaborative environment of a multidisciplinary research platform, bringing together chemists, biologists, and pharmacologists, is essential for translating basic research findings into tangible therapeutic applications. uogqueensmcf.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Methoxy-2'-chloro-pat with high purity?

- Methodology : Use esterification and chlorination reactions under inert atmospheres to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves yield and purity. Confirm purity using HPLC with UV detection at 254 nm .

- Key Parameters : Monitor reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of methoxy precursor to chloroacetyl chloride) to avoid over-chlorination .

Q. Which spectroscopic techniques are most effective for characterizing 8-Methoxy-2'-chloro-pat?

- Recommended Techniques :

- NMR : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and chloro (-Cl) substituents. Compare chemical shifts with PubChem reference data .

- FT-IR : Validate ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-Cl bonds at 550–650 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical when handling 8-Methoxy-2'-chloro-pat in laboratory settings?

- Essential Practices :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in airtight containers at 4°C, away from oxidizers.

- Decontaminate spills with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the stability of 8-Methoxy-2'-chloro-pat vary under different pH and temperature conditions?

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 50°C for 24–72 hours.

- Analyze degradation via LC-MS and quantify stability using peak area ratios.

- Key Finding : Degradation accelerates at pH >10 and temperatures >37°C, producing 2-chloroacetic acid and methoxy-substituted byproducts .

Q. What are the proposed mechanisms of action for 8-Methoxy-2'-chloro-pat in biological systems?

- Hypothesis Testing :

- Conduct enzyme inhibition assays (e.g., acetylcholinesterase or cytochrome P450) to identify targets.

- Use molecular docking (AutoDock Vina) to model interactions between the compound’s chloro-methoxy groups and active site residues.

- Validate with siRNA knockdowns or CRISPR-edited cell lines to confirm target pathways .

Q. How should researchers address contradictions in reported bioactivity data for 8-Methoxy-2'-chloro-pat?

- Resolution Strategy :

- Replicate experiments using standardized protocols (e.g., identical cell lines, incubation times, and solvent controls).

- Perform meta-analyses to identify confounding variables (e.g., impurity levels >5% in early studies).

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

Q. What computational approaches are recommended to model the molecular interactions of 8-Methoxy-2'-chloro-pat?

- Tools and Workflows :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).

- MD Simulations : Simulate lipid bilayer permeation (GROMACS) to assess bioavailability.

- QSAR Models : Train models using bioactivity datasets to predict toxicity or potency .

Q. What experimental controls are essential when assessing the cytotoxicity of 8-Methoxy-2'-chloro-pat?

- Critical Controls :

- Solvent Controls : DMSO or ethanol at matching concentrations.

- Positive Controls : Cisplatin or staurosporine for apoptosis induction.

- Negative Controls : Untreated cells and vehicle-only exposures.

- Endpoint Validation : Combine MTT assays with live/dead staining (calcein-AM/PI) to reduce false positives .

Q. Which analytical methods are suitable for identifying degradation products of 8-Methoxy-2'-chloro-pat?

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.